molecular formula C11H15NO B8419934 N-allyl-N-(2-hydroxyethyl)benzenamine

N-allyl-N-(2-hydroxyethyl)benzenamine

Cat. No.: B8419934
M. Wt: 177.24 g/mol
InChI Key: BNZVRNJPKNMVDT-UHFFFAOYSA-N
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Description

N-allyl-N-(2-hydroxyethyl)benzenamine is a benzenamine derivative featuring an aromatic benzene ring linked to a tertiary amine substituted with an allyl group (–CH₂CHCH₂) and a 2-hydroxyethyl group (–CH₂CH₂OH). Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound’s structure combines aromaticity with hydrophilic (hydroxyethyl) and reactive (allyl) moieties, making it a candidate for applications in organic synthesis, catalysis, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(N-prop-2-enylanilino)ethanol

InChI

InChI=1S/C11H15NO/c1-2-8-12(9-10-13)11-6-4-3-5-7-11/h2-7,13H,1,8-10H2

InChI Key

BNZVRNJPKNMVDT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCO)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The 2-hydroxyethyl group enhances water solubility compared to chloro or ethyl substituents, facilitating use in aqueous-phase reactions .
  • Reactivity : The allyl group offers sites for electrophilic addition or polymerization, contrasting with the inert ethyl or electron-deficient chloro groups .
  • Catalytic Potential: Similar to ’s benzamide, the hydroxyethyl group in the target compound may act as a directing group in metal-catalyzed reactions .

Analytical Characterization

All compared compounds were characterized using ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., ). For this compound:

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), allyl (–CH₂CHCH₂, δ 5.0–5.9 ppm), and hydroxyethyl (–CH₂OH, δ 3.4–3.7 ppm).
  • IR : Stretching vibrations for –OH (3200–3600 cm⁻¹) and C=C (1640 cm⁻¹) .

Preparation Methods

Allylation of Aniline

The first step involves mono-alkylation of aniline with an allylating agent. Source details a palladium-catalyzed approach using allyl alcohol under hydrogenation conditions:

  • Procedure : Aniline is dissolved in toluene with Pd/C (15–18% w/w). Hydrogen gas is introduced at 90–130°C, followed by allyl alcohol addition. The reaction achieves 84–90% yield of N-allylaniline.

  • Mechanism : Catalytic hydrogenation reduces nitro intermediates (if present), while palladium facilitates allyl transfer via π-allyl complexes.

Hydroxyethylation of N-Allylaniline

The second step introduces the 2-hydroxyethyl group. Ethylene oxide or 2-bromoethanol is commonly used:

  • Ethylene Oxide Method :
    N-Allylaniline reacts with ethylene oxide in tetrahydrofuran (THF) at 0–25°C. A base (e.g., NaOH) promotes nucleophilic attack, yielding the tertiary amine. Typical yields range from 70–85%.

  • 2-Bromoethanol Method :
    Using NaH as a base in dimethylformamide (DMF), N-allylaniline reacts with 2-bromoethanol at 60°C. The hydroxyl group is often protected (e.g., as a silyl ether) to prevent elimination. Deprotection with aqueous HCl restores the hydroxyl group, yielding the final product in 65–75%.

Reductive Amination of N-Allylaniline

This one-pot method avoids isolation of intermediates:

  • Procedure : N-Allylaniline reacts with glycolaldehyde (HOCH₂CHO) in methanol under reflux. Sodium cyanoborohydride reduces the imine intermediate selectively, forming the tertiary amine.

  • Conditions :

    • Temperature: 50–70°C

    • Solvent: Methanol/THF (1:1)

    • Yield: 60–72%

  • Advantage : Avoids hazardous alkylating agents, but glycolaldehyde availability limits scalability.

Direct N,N-Dialkylation of Aniline

Simultaneous Allylation and Hydroxyethylation

A modified Ullmann coupling enables one-step synthesis:

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

  • Reagents : Allyl bromide and 2-bromoethanol.

  • Conditions :

    • Solvent: DMSO at 100°C

    • Base: K₃PO₄

    • Yield: 55–60%

  • Limitation : Competing over-alkylation reduces efficiency.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Two-Step Alkylation70–85High selectivity, scalableRequires protection/deprotection steps
Reductive Amination60–72Mild conditions, no alkylating agentsLow yield, glycolaldehyde cost
Direct N,N-Dialkylation55–60One-pot synthesisSide products, moderate yield

Mechanistic Considerations

  • Allylation : Proceeds via an Sₙ2 mechanism or metal-catalyzed allyl transfer.

  • Hydroxyethylation : Ethylene oxide undergoes ring-opening nucleophilic attack by the secondary amine, favored in polar aprotic solvents.

  • Side Reactions : Over-alkylation to quaternary ammonium salts is mitigated using stoichiometric control .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-allyl-N-(2-hydroxyethyl)benzenamine, and how do reaction conditions influence yield?

  • Methodology : Alkylation of primary amines with allyl halides or related electrophiles is a common approach. For example, reactions with K₂CO₃ or NaOH in polar aprotic solvents (e.g., DCM/EtOH) at 25–40°C yield secondary amines. Reaction optimization should consider:

  • Catalyst : Base selection (e.g., K₂CO₃ for milder conditions).
  • Solvent : Polar solvents enhance nucleophilicity.
  • Temperature : Moderate heating (40–60°C) improves kinetics without decomposition.
  • Typical yields range from 65–85%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., allyl and hydroxyethyl groups) and purity.
  • HRMS : Validate molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., N–H, C–O stretches).
    • Comparative analysis with synthesized analogs or computational predictions (e.g., DFT) enhances structural validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 25°C, 40°C, and 60°C.
  • Analytical Monitoring : Use HPLC or LC-MS to track degradation products.
  • Kinetic Modeling : Calculate degradation rate constants and shelf-life predictions.
    • Hydrolytic stability of the allyl and hydroxyethyl groups is a key focus .

Advanced Research Questions

Q. What computational strategies validate the electronic and steric properties of this compound?

  • Approach :

  • DFT Calculations : Optimize molecular geometry and predict vibrational spectra (e.g., using B3LYP/6-31G* basis sets).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystalline states.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity studies.
    • X-ray diffraction data (if available) can cross-validate computational models .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methods :

  • Receptor Binding Assays : Radioligand displacement or fluorescence polarization.
  • Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination via spectrophotometry).
  • Cellular Uptake : Fluorescent tagging combined with confocal microscopy.
    • Structural analogs suggest potential activity in neurotransmission or enzyme modulation, but target-specific validation is required .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Analysis Framework :

  • Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent purity, trace metal contaminants).
  • Meta-Analysis : Compare datasets across literature, noting differences in protocols (e.g., reaction scale, purification methods).
  • Reproducibility Checks : Independent replication under controlled conditions.
    • Discrepancies often arise from subtle differences in alkylation catalysts or biological assay conditions .

Q. What in vitro toxicity models are appropriate for preliminary safety assessment?

  • Models :

  • Ames Test : Assess mutagenicity (e.g., using Salmonella typhimurium strains).
  • Cytotoxicity Assays : MTT or resazurin-based viability tests in hepatic (HepG2) or renal (HEK293) cell lines.
  • Genotoxicity : Comet assay or γH2AX foci detection.
    • Limited data exist for benzenamine derivatives, but carcinogenicity studies of structurally related compounds (e.g., 4,4'-methylenebis analogs) highlight the need for rigorous profiling .

Methodological Resources

Parameter Technique/Resource Reference
Synthetic Yield OptimizationDoE with varying bases/solvents
Structural ValidationDFT, X-ray crystallography, NMR/HRMS
Toxicity ScreeningAmes test, MTT assay, Comet assay
Biological MechanismRadioligand binding, enzyme kinetics

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